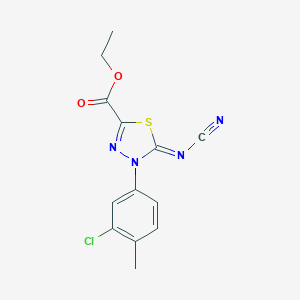
2-Chloro-3-fluoro-5-iodo-4-methylpyridine
Descripción general
Descripción
2-Chloro-3-fluoro-5-iodo-4-methylpyridine is a heterocyclic compound containing a pyridine ring. It has a molecular weight of 271.46 . It is a yellow to brown solid and is used in the preparation of biologically active compounds .
Molecular Structure Analysis
The molecular formula of this compound is C6H4ClFIN . The InChI code is 1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 .Physical And Chemical Properties Analysis
This compound is very slightly soluble (0.3 g/L at 25 ºC) . It has a density of 1.979±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is 263.8±35.0 ºC at 760 Torr , and the flash point is 113.3±25.9 ºC .Aplicaciones Científicas De Investigación
Halogen Exchange in Pyridines
Research by Schlosser and Cottet (2002) highlights the application of halogen/halogen displacement in pyridines. This study demonstrates how 2-chloropyridines and 2-bromopyridines can be converted to their corresponding iodo compounds. This process is crucial for the creation of compounds like 2-Chloro-3-fluoro-5-iodo-4-methylpyridine and has applications in creating a variety of pyridine-based compounds with potential use in pharmaceuticals and agrochemicals (Schlosser & Cottet, 2002).
Synthesis of Complex Pyridines
Wu et al. (2022) reported on the synthesis of complex pyridine structures, including compounds similar to this compound. This research is significant for its potential applications in medicinal chemistry, as these halopyridine isomers are valuable for constructing pharmacologically active molecules (Wu et al., 2022).
Development of Cognition Enhancers
Pesti et al. (2000) explored the functionalization of pyridines, such as 2-Fluoro-4-methylpyridine, for the synthesis of cognition-enhancing drugs. This study underscores the role of complex pyridines in developing new therapeutic agents (Pesti et al., 2000).
Antiviral Nucleosides Synthesis
The synthesis of antiviral nucleosides by Watanabe et al. (1983) demonstrates the potential of halogenated pyridines in developing effective treatments for viral infections. Compounds like this compound may serve as key intermediates in the creation of new antiviral agents (Watanabe et al., 1983).
Chemical Reactivity and Synthesis Applications
Manojkumar et al. (2013) demonstrated the utility of pyridine compounds in Suzuki coupling reactions, which are vital for creating complex organic molecules with applications across various fields, including pharmaceuticals (Manojkumar et al., 2013).
Safety and Hazards
The safety information for 2-Chloro-3-fluoro-5-iodo-4-methylpyridine indicates that it has the following hazard statements: H302, H315, H320, H335 . This means it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements are P264, P270, P301+P312, P330 , which include washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .
Propiedades
IUPAC Name |
2-chloro-3-fluoro-5-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c1-3-4(9)2-10-6(7)5(3)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFZEJNYBOMMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437617 | |
| Record name | 2-chloro-3-fluoro-5-iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153035-01-9 | |
| Record name | 2-chloro-3-fluoro-5-iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)








